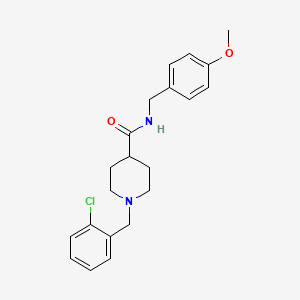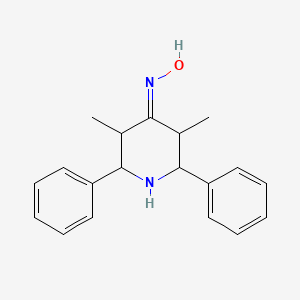
1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione, also known as Fluorescein, is a synthetic organic compound that belongs to the xanthene dye family. It has been widely used in scientific research as a fluorescent probe due to its unique optical properties. Fluorescein is a highly versatile compound that has numerous applications in various fields, including biochemistry, cell biology, and medical diagnostics.
Mécanisme D'action
1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione works by absorbing light at a specific wavelength and emitting light at a longer wavelength. This process is known as fluorescence. 1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione has a high quantum yield, which means that it emits a large amount of light per unit of absorbed light. This property makes it an ideal fluorescent probe for scientific research.
Biochemical and Physiological Effects:
1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic. However, it should be handled with care as it may cause skin and eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione in lab experiments is its high sensitivity and specificity. It can detect small changes in biological processes and can be used to study complex cellular pathways. Another advantage is its low cost and availability. 1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione is readily available and can be purchased from various chemical suppliers. However, one of the limitations of using 1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione is its photobleaching property. It can lose its fluorescence over time due to exposure to light.
Orientations Futures
There are numerous future directions for the use of 1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione in scientific research. One direction is the development of new fluorescent probes with improved optical properties. Another direction is the use of 1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione in medical diagnostics, including the detection of cancer and other diseases. Additionally, 1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione could be used in the development of new drugs and therapies. Overall, 1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione has a bright future in scientific research and medical diagnostics.
Méthodes De Synthèse
1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione can be synthesized through several methods, including the classic synthesis method, the acid-catalyzed synthesis method, and the microwave-assisted synthesis method. The classic synthesis method involves the reaction of phthalic anhydride with resorcinol in the presence of sulfuric acid. The acid-catalyzed synthesis method involves the reaction of phthalic anhydride with resorcinol in the presence of concentrated sulfuric acid. The microwave-assisted synthesis method involves the reaction of phthalic anhydride with resorcinol in the presence of a solvent and a microwave source.
Applications De Recherche Scientifique
1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione has been used extensively in scientific research as a fluorescent probe due to its unique optical properties. It has been used to study various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways. 1-phenyl-2-(9H-xanthen-9-yl)-1,3-butanedione has also been used in medical diagnostics, including the detection of tumors and the visualization of blood vessels.
Propriétés
IUPAC Name |
1-phenyl-2-(9H-xanthen-9-yl)butane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O3/c1-15(24)21(23(25)16-9-3-2-4-10-16)22-17-11-5-7-13-19(17)26-20-14-8-6-12-18(20)22/h2-14,21-22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXCYSURNXIYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-2-(9H-xanthen-9-yl)butane-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-butoxyphenyl)imino]methyl}-3-hydroxyphenyl 4-(octyloxy)benzoate](/img/structure/B5208681.png)

![2-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5208694.png)


![2-{2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5208719.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B5208723.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamide](/img/structure/B5208728.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-2-pyridinamine](/img/structure/B5208730.png)
![4-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5208731.png)

![N-(3-methylphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5208743.png)
![({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B5208750.png)
![4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5208781.png)